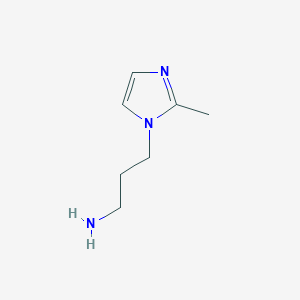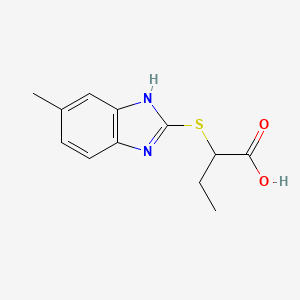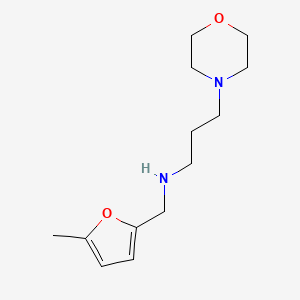
1-(环己基甲酰)哌嗪
描述
1-(Cyclohexylcarbonyl)piperazine is a useful research compound. Its molecular formula is C11H20N2O and its molecular weight is 196.29 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(Cyclohexylcarbonyl)piperazine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(Cyclohexylcarbonyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Cyclohexylcarbonyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物化学和治疗工具
1-(环己基甲酰)哌嗪作为哌嗪家族的一部分,在各种治疗药物的开发中起着重要作用。哌嗪基团以其多功能性和在许多上市药物中的普遍存在而闻名,特别在具有中枢药理活性的药物中尤为突出。值得注意的是,许多哌嗪衍生物激活单胺途径,导致它们在抗精神病、抗抑郁和抗焦虑应用中的使用。这突显了哌嗪衍生物在药物化学中的重要性,作为针对广泛疾病的新治疗药物的关键结构 (Brito et al., 2018)。
放射配体和诊断研究
该化合物在放射配体开发和诊断研究领域显示出潜力。值得注意的是,环己基哌嗪衍生物1-环己基-4-[3-(5-甲氧基-1,2,3,4-四氢萘-1-基)-丙基]-哌嗪被确认为有效且选择性的sigma-2受体配体。然而,在小鼠大脑中的体内评估表明,它可能不具备使用PET成像技术研究大脑中sigma-2受体所需的性质 (Kassiou et al., 2005)。
抗分枝杆菌应用
哌嗪及其类似物在抗分枝杆菌应用中显示出显著潜力。具体而言,包含哌嗪作为关键构建块的许多分子表现出对结核分枝杆菌的强效活性,包括多药耐药(MDR)和极端耐药(XDR)菌株。这凸显了哌嗪衍生物在开发更安全、选择性和经济有效的抗分枝杆菌药物中的重要性 (Girase et al., 2020)。
黑色素皮质激素受体研究
合成了哌嗪类似物,并对其结构和药理性质进行了研究,特别是与黑色素皮质激素受体有关。这项研究对于理解这些化合物与黑色素皮质激素受体的相互作用以及潜在开发针对这些受体调节的疾病的治疗药物至关重要 (Mutulis et al., 2004)。
耐药结核病治疗
含有环己基基团通过哌嗪基团连接的化合物Macozinone,已成为治疗药物敏感和耐药结核病的焦点。其完整的光谱和结构表征,包括X射线晶体学,为了解其作为应对这一全球健康问题的新药物的潜力提供了宝贵的见解 (Zhang & Aldrich, 2019)。
生化分析
Biochemical Properties
1-(Cyclohexylcarbonyl)piperazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, influencing their activity and function. The nature of these interactions can vary, including enzyme inhibition or activation, binding interactions, and changes in gene expression .
Cellular Effects
1-(Cyclohexylcarbonyl)piperazine affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate signaling pathways that regulate cell growth, differentiation, and apoptosis. Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and function .
Molecular Mechanism
The molecular mechanism of 1-(Cyclohexylcarbonyl)piperazine involves its interactions at the molecular level. It can bind to specific biomolecules, leading to enzyme inhibition or activation. These interactions can result in changes in gene expression and subsequent cellular responses. The compound’s ability to modulate enzyme activity and gene expression is crucial for its biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Cyclohexylcarbonyl)piperazine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 1-(Cyclohexylcarbonyl)piperazine can maintain its activity over extended periods, although its stability may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of 1-(Cyclohexylcarbonyl)piperazine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses. At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic potential and safety .
Metabolic Pathways
1-(Cyclohexylcarbonyl)piperazine is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. These interactions can influence the overall metabolic balance within cells and tissues. The compound’s role in metabolic pathways highlights its importance in maintaining cellular homeostasis .
Transport and Distribution
The transport and distribution of 1-(Cyclohexylcarbonyl)piperazine within cells and tissues are critical for its activity and function. The compound can interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within different cellular compartments can affect its biochemical effects .
Subcellular Localization
1-(Cyclohexylcarbonyl)piperazine exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. The compound’s subcellular localization is essential for its activity and function, as it determines the specific sites of action within the cell .
属性
IUPAC Name |
cyclohexyl(piperazin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c14-11(10-4-2-1-3-5-10)13-8-6-12-7-9-13/h10,12H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSZROXCAFYZNHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20392479 | |
| Record name | 1-(Cyclohexylcarbonyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20392479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27561-62-2 | |
| Record name | 1-(Cyclohexylcarbonyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20392479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(Cyclohexylcarbonyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid](/img/structure/B1351519.png)








![1-[1-(4-Chlorophenyl)ethyl]piperazine](/img/structure/B1351554.png)




